molecular formula C20H26N4O2 B5654806 [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5654806
M. Wt: 354.4 g/mol
InChI Key: CAHMFSKWQSBKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The final step involves the coupling of these intermediates with the pyrrolidine ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include imidazole N-oxides, substituted piperidines, and halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can be used as a probe to study the interactions of imidazole-containing compounds with biological targets. It can also serve as a lead compound for the development of new drugs with improved efficacy and selectivity.

Medicine

The imidazole ring is known for its broad range of biological activities, including antibacterial, antifungal, and antiviral properties . The piperidine and pyrrolidine rings can enhance the compound’s pharmacokinetic properties, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperidine and pyrrolidine rings can interact with receptors and ion channels, affecting cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring but differ in their additional functional groups and overall structure.

Uniqueness

What sets [3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart is its combination of three distinct rings: imidazole, piperidine, and pyrrolidine. This unique structure allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

[3-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(24-10-1-2-11-24)16-4-3-5-18(14-16)26-17-6-12-23(13-7-17)15-19-21-8-9-22-19/h3-5,8-9,14,17H,1-2,6-7,10-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMFSKWQSBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.